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molecular formula C7H6BClO2 B1667275 5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 174672-06-1

5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No. B1667275
M. Wt: 168.39 g/mol
InChI Key: HMAFTPZYFJFEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106031B2

Procedure details

This compound was made from 18d in the same manner as compound 19b: mp 142-144° C. 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.96 (s, 2H), 7.38 (d, J=7.8 Hz, 1H), 7.49 (s, 1H), 7.71 (d, J=7.8 Hz, 1H), 9.30 (s, 1H); ESI-MS m/z 167 (M−H)−; HPLC purity 99.0%; Anal (C7H6ClO2.0.1H2O)C, H.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH2:9][O:10]COC.FC1C=CC2[B:22](O)[O:21]CC=2C=1>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[B:22]([OH:21])[O:10][CH2:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)COCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(COB2O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(COB2O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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